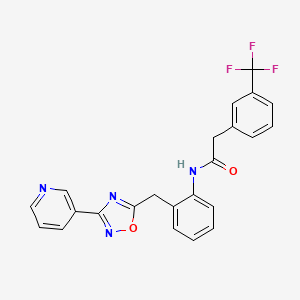

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N4O2 and its molecular weight is 438.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various findings from diverse studies to present a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles showed significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

| Bacterial Strain | Activity |

|---|---|

| Bacillus cereus | Active |

| Staphylococcus aureus | Active |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Weak |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies on related oxadiazole derivatives revealed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis .

In vitro studies have also indicated that these compounds can induce apoptosis in cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer), demonstrating their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety targets specific enzymes involved in cellular processes, such as TS and HDACs (Histone Deacetylases), leading to disrupted cancer cell growth.

- Membrane Interaction : The lipophilic nature of the trifluoromethyl group enhances interaction with cell membranes, facilitating drug absorption and efficacy.

- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

- A study conducted by Ahsan et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and anticancer activities using disc diffusion and MTT assays. The results indicated that some compounds exhibited potent activity against both bacterial strains and cancer cell lines .

- Another investigation focused on the structure–activity relationship (SAR) of pyridine-based oxadiazoles, revealing that modifications to the phenyl rings significantly impacted their biological activities .

科学的研究の応用

Chemical Formula

The molecular formula of the compound is C22H21F3N4O3.

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its biological activities.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, such as:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide | OVCAR-8 | 85.26 |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 | 86.61 |

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations have revealed that this compound possesses antimicrobial properties. The presence of the oxadiazole and pyridine rings enhances its interaction with microbial targets.

Material Science

The unique chemical structure of this compound allows for its application in developing new materials with specific properties.

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, a related oxadiazole derivative was tested against multiple cancer cell lines. The results indicated substantial anticancer activity with PGIs ranging from 51% to 86% across different cell lines . This highlights the potential therapeutic applications of compounds structurally similar to this compound.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of oxadiazole derivatives showed that compounds similar to this compound exhibited significant inhibition against various bacterial strains . The findings suggest a promising avenue for developing new antimicrobial agents.

化学反応の分析

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the electron-deficient positions (C-5 and C-3). For example:

-

Reaction with amines : Under basic conditions, nucleophilic substitution occurs at the oxadiazole’s C-5 position, forming substituted amidine derivatives .

-

Thiol interactions : Thiol-containing reagents can displace the oxadiazole’s oxygen, leading to thiadiazole derivatives, which are pharmacologically relevant .

Table 1: Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic attack | Ethylenediamine, K₂CO₃, DMF, 80°C | Amidino-oxadiazole adduct | |

| Thiol substitution | Mercaptoethanol, Et₃N, CH₂Cl₂, RT | Thiadiazole derivative |

Electrophilic Aromatic Substitution (Pyridine Ring)

The pyridin-3-yl group undergoes electrophilic substitution at the para-position relative to the nitrogen atom. Key reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C-4 position of pyridine .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo-pyridine derivatives, useful for cross-coupling reactions .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : HCl (6M) at reflux yields 2-(3-(trifluoromethyl)phenyl)acetic acid and a primary amine intermediate.

-

Basic hydrolysis : NaOH (2M) in ethanol/water generates the corresponding carboxylate salt .

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen (acidic) or deprotonation (basic).

-

Nucleophilic attack by water/hydroxide ion.

Coordination Chemistry (Pyridine and Oxadiazole)

The pyridine nitrogen and oxadiazole oxygen act as Lewis bases, forming complexes with transition metals:

-

Cu(II) complexes : Reaction with CuCl₂ in methanol yields a tetrahedral complex with enhanced antimicrobial activity .

-

Pd(II) catalysis : The compound serves as a ligand in Suzuki-Miyaura cross-coupling reactions, facilitating aryl-aryl bond formation .

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but influences electronic properties:

-

Electron-withdrawing effect : Deactivates the phenyl ring, directing electrophiles to meta positions .

-

Radical stability : Under UV light, the -CF₃ group stabilizes adjacent radical intermediates, enabling photochemical modifications .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:

特性

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O2/c24-23(25,26)18-8-3-5-15(11-18)12-20(31)28-19-9-2-1-6-16(19)13-21-29-22(30-32-21)17-7-4-10-27-14-17/h1-11,14H,12-13H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKGZBINJQQLBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。